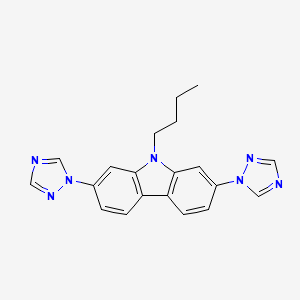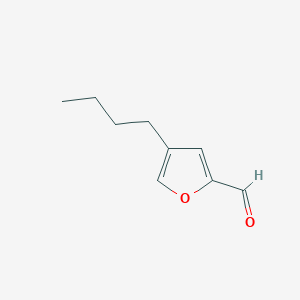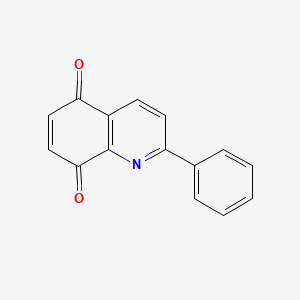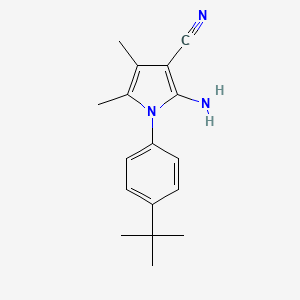![molecular formula C7H9N3O B12876971 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate at high temperatures . This reaction forms the fused ring system characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a fibroblast growth factor receptor inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies involving signal transduction pathways, particularly those related to cell proliferation and migration.
Chemical Research: The compound’s unique structure makes it a valuable subject in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrazole ring but differ in their additional fused rings and are used as cyclin-dependent kinase inhibitors.
Uniqueness
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-amino-2-methyl-4,5-dihydropyrrolo[1,2-b]pyrazol-6-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5-3-6(8)7(11)10(5)9-4/h2,6H,3,8H2,1H3 |
Clave InChI |
PKXIEUQWRPGJMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)CC(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)






![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
